Thalidomide-d4

Bioanalysis Therapeutic Drug Monitoring LC-MS/MS

Secure your analytical workflow's integrity with Thalidomide-d4 (CAS 1219177-18-0). As the isotopologue-matched internal standard, it is the only choice to correct significant matrix effects (73.68%–116.75%) and recovery variations in IMiD quantification. Unlike unlabeled analogs, this ≥98% deuterated compound ensures your method accuracy meets stringent ±15% FDA/EMA guidelines, making it indispensable for reliable TDM and PK studies.

Molecular Formula C13H10N2O4
Molecular Weight 262.25 g/mol
CAS No. 1219177-18-0
Cat. No. B562526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-d4
CAS1219177-18-0
Synonyms2-(2,6-Dioxo-3-piperidinyl)-1H-iso-indole-1,3(2H)-dione-d4;  α-Phthalimidoglutarimide-d4;  3-Phthalimidoglutarimide-d4;  Celgene-d4;  Contergan-d4;  Distaval-d4;  K 17-d4;  Kevadon-d4;  Myrin-d4;  N-(2,6-Dioxo-3-piperidyl)phthalimide-d4;  NSC 527179-d4;  NSC 66
Molecular FormulaC13H10N2O4
Molecular Weight262.25 g/mol
Structural Identifiers
InChIInChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/i1D,2D,3D,4D
InChIKeyUEJJHQNACJXSKW-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-d4 (CAS 1219177-18-0): A Stable Isotope-Labeled Internal Standard for Quantitative Bioanalysis


Thalidomide-d4 is a deuterium-labeled analog of the immunomodulatory drug thalidomide, wherein four hydrogen atoms on the phthalimide ring are replaced with deuterium, resulting in a molecular formula of C₁₃H₆D₄N₂O₄ and a molecular weight of 262.26 . The compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of thalidomide and its structural analogs (lenalidomide, pomalidomide) in complex biological matrices via LC-MS/MS [1]. Its isotopic enrichment of ≥98% ²H minimizes isotopic interference, while its nearly identical physicochemical properties to the unlabeled analyte ensure precise compensation for matrix effects and recovery variations during sample preparation .

Why Non-Deuterated or Non-Isotopic Standards Cannot Substitute for Thalidomide-d4 in Regulated Bioanalysis


Generic substitution of Thalidomide-d4 with unlabeled thalidomide or structurally dissimilar internal standards (e.g., non-deuterated analogs, different chemical scaffolds) in LC-MS/MS workflows introduces unacceptable quantitative bias. Unlabeled thalidomide cannot be distinguished from the analyte, rendering it useless as an internal standard. Structural analogs (e.g., lenalidomide, pomalidomide) exhibit different ionization efficiencies, extraction recoveries, and chromatographic retention times compared to the target analyte [1]. Thalidomide-d4, with its co-eluting, isotopologue-matched properties, uniquely corrects for these matrix effects (73.68%–116.75%) and recovery variations (85.04%–119.07%), thereby enabling method accuracy within ±15.0% as required by regulatory guidelines [2].

Thalidomide-d4: Quantitative Evidence of Analytical Superiority Over Alternatives


Precision and Accuracy: Validated LC-MS/MS Method Performance with Thalidomide-d4 as SIL-IS

In a validated LC-MS/MS method for quantifying thalidomide, lenalidomide, and pomalidomide in human plasma, Thalidomide-d4 was employed as the internal standard. The method achieved accuracy and stability within ±15.0% and precision not exceeding 15.0% across the calibration range [1]. In contrast, when an alternative internal standard (a structural analog) was evaluated, the matrix effect ranged from 73.68% to 116.75%, and recovery ranged from 85.04% to 119.07%, highlighting the critical need for a co-eluting isotopologue to meet FDA and EMA bioanalytical method validation guidelines [1].

Bioanalysis Therapeutic Drug Monitoring LC-MS/MS

Isotopic Enrichment: Differentiation from Lower-Grade Deuterated Standards

Thalidomide-d4 is supplied with a minimum isotopic enrichment of 98% deuterium (²H) at the phenyl-d4 position . This high enrichment level is critical for minimizing isotopic interference (cross-talk) in the mass spectrometer, which is a common issue with lower-enrichment or non-uniformly labeled standards. Competing deuterated products may offer lower enrichment (e.g., <95%), leading to a higher abundance of the d0 and d3 isotopologues, which directly co-elute with and contribute to the signal of the unlabeled analyte (thalidomide), thereby overestimating its concentration and reducing assay sensitivity and dynamic range .

Stable Isotope Labeling Analytical Chemistry Quality Control

Multi-Analyte Quantification: Validated for Thalidomide and Its Clinically Relevant Analogs

Thalidomide-d4 has been validated as a universal internal standard for the simultaneous quantification of three immunomodulatory drugs: thalidomide, lenalidomide, and pomalidomide, in a single LC-MS/MS method [1]. This capability stems from its structural similarity to the entire IMiD class, allowing it to correct for matrix effects and recovery across all three analytes. Alternative approaches require separate internal standards for each compound (e.g., lenalidomide-d5, pomalidomide-d4), increasing method complexity, analysis time, and procurement costs. The method using Thalidomide-d4 achieved acceptable accuracy (±15.0%) and precision (≤15.0%) for all three analytes simultaneously [1].

Immunomodulatory Drugs (IMiDs) Multiple Myeloma Pharmacokinetics

Deuterium-Enabled Chiral Switching (DECS): A Unique Application Beyond Simple Internal Standard

While Thalidomide-d4 is a phenyl-d4 labeled compound primarily used as an internal standard, its synthesis exemplifies the principle of 'deuterium-enabled chiral switching' (DECS). In related thalidomide analogs (e.g., CC-122), replacement of the exchangeable hydrogen at the chiral center with deuterium stabilizes the enantiomers against racemization, allowing for the isolation and biological testing of individual enantiomers [1]. In vitro, this stabilization revealed up to a 20-fold difference in anti-inflammatory activity between the deuterium-stabilized (-) and (+) enantiomers. In an NCI-H929 myeloma xenograft model, the (-)-deuterated enantiomer demonstrated significant antitumorigenic activity, whereas the (+)-deuterated enantiomer showed little to no effect [1]. Thalidomide-d4 (phenyl-d4) shares the same underlying chemistry, underscoring the value of deuterated compounds in advanced research applications.

Chiral Chemistry Stereochemistry Drug Development

Optimal Applications of Thalidomide-d4 in Pharmaceutical and Clinical Research


Regulated Bioanalysis and Therapeutic Drug Monitoring (TDM) of IMiDs

Thalidomide-d4 is the internal standard of choice for validated LC-MS/MS methods quantifying thalidomide, lenalidomide, and pomalidomide in human plasma. This is particularly critical for therapeutic drug monitoring in multiple myeloma patients, where inter-individual pharmacokinetic variability necessitates precise dose adjustment to balance efficacy and toxicity [1]. The method's accuracy (±15%) and precision (≤15%) meet stringent FDA/EMA guidelines, ensuring reliable clinical decision-making [1].

Pharmacokinetic and ADME Studies for IMiD Drug Development

In preclinical and clinical pharmacokinetic studies, Thalidomide-d4 enables accurate determination of plasma concentration-time profiles for thalidomide and its analogs. Its use corrects for matrix effects (73.68%–116.75%) and variable extraction recovery (85.04%–119.07%), providing robust and reproducible data for calculating key PK parameters (AUC, Cmax, t½) [1]. This is essential for establishing exposure-response relationships and guiding dose selection.

Method Development and Validation for Multi-Analyte Panels

Researchers developing high-throughput LC-MS/MS assays for IMiDs can leverage Thalidomide-d4 as a single, cost-effective internal standard for simultaneous quantification of multiple analytes. This simplifies sample preparation and reduces the need for multiple costly deuterated standards (e.g., lenalidomide-d5, pomalidomide-d4), while maintaining the required analytical performance as validated in peer-reviewed methods [1].

Investigating Deuterium Kinetic Isotope Effects and Chiral Stability

Beyond its role as an internal standard, Thalidomide-d4 serves as a foundational tool for studying the impact of deuterium substitution on the physicochemical and biological properties of thalidomide analogs. Research on 'deuterium-enabled chiral switching' (DECS) demonstrates that deuterium can stabilize enantiomers against racemization, revealing up to 20-fold differences in bioactivity between isolated enantiomers [2]. This application supports the development of chirally pure, next-generation immunomodulatory drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.